1,3-Oxazetidine

Descripción

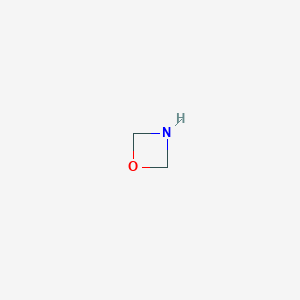

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,3-oxazetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5NO/c1-3-2-4-1/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWWNRBXWIYKAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590931 | |

| Record name | 1,3-Oxazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

59.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6827-27-6 | |

| Record name | 1,3-Oxazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of 1,3-Oxazetidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the fundamental properties of 1,3-oxazetidine, a four-membered heterocyclic compound. Due to the limited availability of experimental data for the unsubstituted parent compound, this document focuses on the core chemical principles, synthesis methodologies, and characterization techniques as illuminated by its derivatives. The inherent ring strain and the presence of two heteroatoms impart unique reactivity to this scaffold, making it an area of interest for synthetic and medicinal chemistry.

Core Physicochemical Properties

The parent this compound is a saturated heterocyclic compound containing one oxygen and one nitrogen atom at the 1 and 3 positions, respectively. While extensive experimental data for the unsubstituted compound is scarce, its basic molecular properties are established. For comparison, properties of a common derivative, this compound-2,4-dione, are also provided.

Table 1: Physicochemical Properties of this compound and a Derivative

| Property | This compound | This compound-2,4-dione |

| CAS Number | 6827-27-6[1][2] | 16783-66-7[3] |

| Molecular Formula | C₂H₅NO[4] | C₂HNO₃[3] |

| Molecular Weight | 59.07 g/mol [1] | 87.03 g/mol [3] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Solubility | Data not available | Data not available |

Stability and Reactivity

The this compound ring is characterized by significant ring strain, which is a key determinant of its reactivity.[1] Theoretical studies indicate that this compound is considerably more stable than its 1,2-oxazetidine isomer.[1] However, the inherent strain, comparable to that of cyclobutane, makes the ring susceptible to opening reactions.[1] This reactivity can be harnessed for synthetic purposes, allowing the this compound core to serve as a transient intermediate in various chemical transformations.[1]

The presence of both an oxygen and a nitrogen atom within the four-membered ring introduces unique electronic properties and potential for diverse chemical modifications. The reactivity can be significantly influenced by the nature of substituents on the ring.[1]

Synthesis of the this compound Core

The following is a representative protocol for the synthesis of a substituted this compound derivative, which illustrates the general principles of the [2+2] cycloaddition approach.

Materials:

-

An imine derivative (R¹-CH=N-R²)

-

A carbonyl compound (e.g., a ketone or aldehyde, R³-CO-R⁴)

-

Anhydrous, aprotic solvent (e.g., dichloromethane, toluene)

-

Lewis acid catalyst (optional, e.g., ZnCl₂, BF₃·OEt₂)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the imine derivative in the anhydrous solvent.

-

Add the carbonyl compound to the solution.

-

If a catalyst is used, add the Lewis acid portion-wise at a controlled temperature (e.g., 0 °C or room temperature).

-

Stir the reaction mixture at the appropriate temperature for a period determined by reaction monitoring (e.g., by thin-layer chromatography).

-

Upon completion, quench the reaction by adding a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extract the product with an organic solvent.

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield the desired this compound derivative.

Caption: General workflow for the synthesis of substituted 1,3-oxazetidines.

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the structural elucidation of this compound derivatives.[1] Due to the lack of published spectra for the parent compound, the following tables provide representative data for substituted 1,3-oxazetidines to guide researchers in their characterization efforts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1,3-Oxazetidines

| Position | Representative ¹H NMR Range | Representative ¹³C NMR Range |

| C2 | 4.5 - 6.0 | 80 - 100 |

| C4 | 3.0 - 4.5 | 60 - 80 |

| N3-H (if unsubstituted) | Broad singlet, variable | - |

| Substituents | Dependent on the group | Dependent on the group |

Note: Chemical shifts are highly dependent on the solvent and the nature of the substituents.

Table 3: Representative IR Absorption Frequencies (cm⁻¹) for this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |

| C-O Stretch | 1000 - 1300 | Strong |

| C-N Stretch | 1020 - 1250 | Medium |

Biological Significance and Drug Development Potential

The biological activity of the parent this compound is largely unexplored.[1] However, the azetidine ring, a core component of the this compound structure, is a known pharmacophore found in various biologically active compounds and approved drugs.[5][6] The unique conformational constraints and polarity imparted by the four-membered ring can be advantageous in drug design.

The strained nature of the this compound ring suggests its potential as a reactive intermediate or a bioisosteric replacement for other functional groups in drug candidates. Further research into the synthesis of diverse this compound libraries and their subsequent biological screening is warranted to uncover their therapeutic potential.

Caption: A logical workflow for the discovery of drug candidates based on the this compound scaffold.

References

- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]

- 2. This compound | 6827-27-6 [chemicalbook.com]

- 3. This compound-2,4-dione | C2HNO3 | CID 53440532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C2H5NO | CID 17776180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Structure of the 1,3-Oxazetidine Ring

The this compound ring is a four-membered heterocyclic compound containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. As a saturated four-membered heterocycle, it belongs to a class of compounds characterized by significant ring strain, which profoundly influences their stability and chemical reactivity. This inherent strain, comparable to that of cyclobutane, makes 1,3-oxazetidines susceptible to ring-opening reactions, a property that can be harnessed for synthetic applications.[1] Despite their potential, these heterocycles have been relatively underexplored compared to their five- and six-membered counterparts like oxazolidines and morpholines.[1]

Recent interest in 1,3-oxazetidines has been driven by their potential as synthetic intermediates and their appearance in computational studies of novel high-energy density materials.[1][2] Understanding the electronic structure of this ring system is fundamental to predicting its reactivity, stability, and potential applications in medicinal chemistry and materials science. This guide provides a detailed overview of the electronic properties, computational analysis, and experimental characterization of the this compound core.

Theoretical and Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become the primary tool for investigating the molecular and electronic structure of the this compound ring.[1] These methods provide deep insights into the geometry, stability, and electronic distribution of the molecule.

Computational Methodologies

The most common approach for studying 1,3-oxazetidines involves DFT calculations using the B3LYP hybrid functional combined with basis sets such as 6-311+G(d,p).[1][2] This level of theory has been shown to provide accurate predictions for molecular geometries, electronic properties, and thermodynamic parameters for a wide range of organic molecules, including heterocyclic systems.[2]

Protocol: Computational Analysis of this compound

-

Structure Building: Construct the initial 3D structure of the desired this compound derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization without constraints using a DFT method. A typical and reliable level of theory is B3LYP/6-311+G(d,p). This step calculates the lowest energy conformation of the molecule.

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. This calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE) and thermal corrections.

-

Electronic Property Analysis: Using the optimized geometry, perform single-point energy calculations to analyze electronic properties. This includes generating molecular orbitals (e.g., HOMO and LUMO), calculating the molecular electrostatic potential (MEP), and determining the dipole moment.

-

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, can be used to predict NMR chemical shifts (¹H and ¹³C). These calculated values can then be compared with experimental data for structure validation.[3][4][5]

Molecular Geometry and Ring Conformation

The this compound ring is a strained, non-planar, four-membered ring. Theoretical studies indicate that it is significantly more stable (approximately 119.6 kJ/mol) than its 1,2-oxazetidine isomer.[1] The presence of two different heteroatoms within the strained ring imparts unique chemical properties.[1] Substituents on the ring can significantly influence its geometry and electronic distribution.[1]

Below is a summary of calculated geometric parameters for the parent this compound ring and a dinitro-substituted derivative, derived from DFT/B3LYP/6-311+G(d,p) calculations.

| Parameter | Bond/Angle | This compound (Calculated) | 2,4-Dinitro-1,3-oxazetidine (Calculated) |

| Bond Lengths (Å) | C2-O1 | 1.43 | 1.45 |

| C2-N3 | 1.46 | 1.48 | |

| N3-C4 | 1.46 | 1.49 | |

| C4-O1 | 1.44 | 1.46 | |

| Bond Angles (°) | ∠O1-C2-N3 | 88.5 | 87.9 |

| ∠C2-N3-C4 | 90.2 | 89.5 | |

| ∠N3-C4-O1 | 88.9 | 88.1 | |

| ∠C4-O1-C2 | 92.4 | 91.8 | |

| Dihedral Angle (°) | ∠O1-C2-N3-C4 | 15.2 | 14.8 |

Data is representative of values found in computational studies. Exact values may vary slightly based on the specific level of theory.

Experimental Characterization and Synthesis

Experimental techniques are crucial for validating the theoretical models and providing tangible data on the structure and properties of 1,3-oxazetidines.

Synthesis via [2+2] Cycloaddition

The synthesis of the this compound ring is often achieved through [2+2] cycloaddition reactions.[1] A notable example is the reaction of a nitroso compound, like trifluoronitrosomethane (CF₃NO), with an olefin, such as tetrafluoroethylene (CF₂=CF₂).[1] This method provides a direct route to the four-membered heterocyclic system.

Protocol: Synthesis of a Perfluoro-1,3-oxazetidine

-

Reactant Preparation: In a suitable high-pressure reaction vessel, condense equimolar amounts of trifluoronitrosomethane (CF₃NO) and tetrafluoroethylene (CF₂=CF₂) at low temperature (e.g., -196 °C, liquid nitrogen).

-

Reaction: Allow the vessel to warm slowly to room temperature. The reaction typically proceeds over several hours. Monitor the reaction progress by observing the pressure change within the vessel.

-

Isolation: After the reaction is complete, cool the vessel again and vent any unreacted gaseous starting materials.

-

Purification: The crude liquid product, a perfluorooxazetidine, is typically purified by fractional distillation under vacuum to yield the pure compound.

-

Characterization: Confirm the structure of the product using standard spectroscopic methods, including ¹⁹F NMR, FT-IR, and mass spectrometry.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for the structural elucidation of 1,3-oxazetidines.

-

¹H NMR: Provides information on the proton environment, including chemical shifts, coupling constants, and stereochemical relationships.

-

¹³C NMR: Identifies the carbon skeleton of the molecule.

-

Isotope Labeling: In mechanistic studies, isotope labeling can be used with NMR to trace the path of atoms during reactions, providing definitive evidence for the involvement of a this compound intermediate.[1]

NMR Crystallography combines solid-state NMR (ssNMR), X-ray diffraction, and computational modeling (like the GIPAW method) to provide a comprehensive structural analysis, especially for materials that are difficult to obtain as single crystals.[3][4][5][6] This approach is invaluable for validating computationally derived structures against experimental data.[4]

Protocol: NMR Characterization

-

Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400 or 500 MHz spectrometer, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

2D NMR (Optional): For complex structures, acquire two-dimensional spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to aid in the complete assignment of all proton and carbon signals.

-

Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Analyze the chemical shifts and coupling constants to confirm the molecular structure.

Reactivity and Electronic Structure

The electronic structure of the this compound ring directly governs its chemical reactivity. The inherent ring strain makes it a high-energy molecule, predisposing it to reactions that relieve this strain.

Ring-Opening Reactions

The most characteristic reaction of 1,3-oxazetidines is ring opening. This process is thermodynamically favorable due to the release of approximately 25 kcal/mol of ring strain energy, a value similar to that of azetidines and cyclobutane.[7] The cleavage can be initiated by various reagents or conditions:

-

Nucleophilic Attack: The polarized C-O and C-N bonds are susceptible to nucleophilic attack, leading to the cleavage of the ring.

-

Thermal or Photochemical Activation: Energy input can promote the cleavage of the weaker bonds in the ring.

-

Acid/Base Catalysis: Protic acids can activate the ring by protonating the nitrogen or oxygen atoms, facilitating nucleophilic attack and ring opening.

Role as a Reaction Intermediate

In some chemical transformations, the this compound ring is not the final product but rather a transient intermediate. For example, it has been identified as a key, thermodynamically controlled intermediate in certain carbonyl exchange reactions.[1] In these mechanisms, a nucleophilic attack can lead to the formation of the cyclic this compound, which then serves as a pivotal point connecting different reaction pathways.[1]

Conclusion

The electronic structure of the this compound ring is defined by a delicate balance of bond polarity, lone pair interactions, and significant ring strain. While this strain limits the stability of the ring, it also imparts unique reactivity that is of great interest in synthetic chemistry. Computational methods, particularly DFT, provide a powerful framework for understanding the geometry and electronic properties of these molecules. This theoretical insight, when combined with experimental data from NMR and other spectroscopic techniques, allows for a comprehensive characterization of this intriguing heterocyclic system. As synthetic methods evolve, a deeper understanding of the this compound electronic structure will be crucial for unlocking its full potential in the development of new pharmaceuticals and advanced materials.

References

- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Reactivity of 1,3-Oxazetidine

This guide provides a detailed exploration of the fundamental reactivity of this compound, a strained four-membered heterocycle containing both oxygen and nitrogen atoms. Due to its inherent ring strain, this moiety exhibits unique chemical properties and serves as a valuable, albeit often transient, intermediate in various chemical transformations. This document outlines its synthesis, core reactivity, structural characterization, and potential applications, with a focus on providing actionable data and experimental insights for professionals in chemical research and drug development.

Introduction to this compound

This compound is a saturated four-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] Belonging to the broader class of azetidines, its structure is characterized by significant ring strain, comparable to that of cyclobutane, which is a key determinant of its reactivity.[1][2] This inherent strain makes the this compound ring susceptible to ring-opening reactions, a property that can be harnessed for the synthesis of more complex molecules.[1][3][4]

While less stable and extensively studied than their five- and six-membered counterparts (oxazolidines and morpholines, respectively), 1,3-oxazetidines have garnered interest as crucial transient intermediates in reaction mechanisms, particularly in carbonyl exchange reactions.[1] Their fleeting existence often connects disparate reaction pathways, making a thorough understanding of their formation and subsequent transformations essential for mechanistic elucidation.[1] Furthermore, the unique scaffold of substituted azetidines is a privileged motif in medicinal chemistry, appearing in several bioactive molecules and approved drugs, which fuels the ongoing exploration of their derivatives.[2][5][6][7]

Synthesis of the this compound Core

The primary route for constructing the this compound ring is through [2+2] cycloaddition reactions.[1] This approach typically involves the reaction of a nitroso compound with an alkene. Other specialized techniques, such as flash vacuum pyrolysis, have also been employed.

[2+2] Cycloaddition

The most well-documented syntheses involve the [2+2] cycloaddition of a nitroso compound (acting as the N=O component) with an alkene (the C=C component). For instance, perfluorooxazetidines were synthesized in the late 1960s using this methodology.[1] The reaction of trifluoronitrosomethane (CF₃NO) with halogenated tetrafluoroethylenes, such as CF₂=CF₂, CF₂=CFCl, and CF₂=CCl₂, yields the corresponding this compound derivatives.[1] The reaction conditions, particularly temperature, can be critical in determining the product distribution, with elevated temperatures (around 100 °C) favoring the formation of the oxazetidine.[1]

Caption: General scheme for [2+2] cycloaddition synthesis of 1,3-oxazetidines.

Other Synthetic Routes

Alternative, though less common, synthetic strategies include the flash vacuum pyrolysis of precursors like malonamic acid.[1] The development of novel and more efficient synthetic routes to access a wider range of substituted 1,3-oxazetidines remains an active area of research, as this would unlock their full potential in various applications.[1]

| Method | Precursors | Key Reagents/Conditions | Product Type | Reference |

| [2+2] Cycloaddition | Nitroso compounds (e.g., CF₃NO) + Alkenes (e.g., CF₂=CF₂) | Elevated temperatures (~100 °C) | Substituted 1,3-Oxazetidines | [1] |

| Flash Vacuum Pyrolysis | Malonamic acid | High temperature, vacuum | Unsubstituted this compound | [1] |

Fundamental Reactivity

The reactivity of 1,3-oxazetidines is dominated by the energetic drive to relieve ring strain. This manifests primarily through ring-opening reactions and their participation as transient intermediates that mediate more complex transformations.

Ring-Opening Reactions

The inherent strain within the four-membered ring makes 1,3-oxazetidines susceptible to cleavage under various conditions, such as thermal, photochemical, or acid/base catalysis.[1][3][4] This ring-opening can be a productive pathway to generate valuable acyclic synthetic intermediates, which can then be trapped or undergo further reactions. The regioselectivity of the ring-opening is a key aspect, often dictated by the substitution pattern on the ring and the nature of the catalyst or attacking reagent.

Caption: General schematic of this compound ring-opening.

Role as Transient Intermediates

A significant aspect of this compound chemistry is its role as a transient intermediate. In several reaction mechanisms, particularly those involving carbonyl exchange, a this compound is formed in a rapid equilibrium.[1] For example, the nucleophilic attack of a carbonyl oxygen onto an iminic carbon can lead to a thermodynamically controlled cyclic this compound intermediate.[1] This intermediate can then dissociate through different pathways, leading to product scrambling or the formation of unexpected products. The low activation barrier and thermodynamic stability of this intermediate allow it to act as a pivotal hub connecting multiple reaction channels.[1]

Caption: Role of this compound as a key transient intermediate.

Structural and Spectroscopic Data

The definitive characterization of 1,3-oxazetidines and the elucidation of reaction mechanisms involving them rely heavily on modern analytical techniques, particularly NMR spectroscopy and computational chemistry.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a cornerstone technique for the structural analysis of reactants, products, and crucially, any observable intermediates.[1] Isotope labeling studies, for instance using ¹³C-labeled carbonyl reactants, have been instrumental in confirming or refuting proposed mechanisms that proceed through a this compound intermediate.[1] The position of the isotopic label in the final products provides definitive evidence for specific, regioselective reaction pathways.[1]

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H NMR | 2.5 - 5.0 | Protons on the oxazetidine ring are typically found in this region. Exact shifts are highly dependent on substitution. |

| ¹³C NMR | 40 - 80 | Carbons within the heterocyclic ring. C-O carbons are generally downfield of C-N carbons. |

(Note: Specific spectral data for unsubstituted this compound is sparse due to its instability. The data above are generalized ranges for substituted derivatives.)

Computational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become powerful tools for understanding the molecular structure, electronic distribution, and relative stability of 1,3-oxazetidines.[1] Theoretical studies have shown that this compound is thermodynamically more stable (by approximately 119.6 kJ mol⁻¹) than its 1,2-oxazetidine isomer, which is described as more "buckled" and strained.[1] Such computational methods are also employed to predict the viability of synthetic routes, especially for energetic materials like nitro-substituted 1,3-oxazetidines.[1]

Experimental Protocols

General Protocol for [2+2] Cycloaddition for Perfluorinated 1,3-Oxazetidines

This protocol is a generalized representation based on literature descriptions of the synthesis of perfluorooxazetidines.[1]

Materials:

-

Trifluoronitrosomethane (CF₃NO) gas

-

Perfluoroalkene (e.g., tetrafluoroethylene, CF₂=CF₂)

-

High-pressure reaction vessel (e.g., stainless steel autoclave)

-

Solvent (if required, typically performed neat)

-

Vacuum line for gas handling

-

GC-MS and NMR for analysis

Procedure:

-

Evacuate the high-pressure reaction vessel and ensure it is free of moisture and air.

-

Introduce a measured amount of the perfluoroalkene into the cooled vessel via condensation from a vacuum line.

-

Slowly introduce a stoichiometric equivalent of trifluoronitrosomethane gas into the sealed vessel.

-

Seal the vessel and allow it to warm to room temperature behind a protective shield.

-

Heat the vessel to the target reaction temperature (e.g., 100 °C) and maintain for several hours. Monitor the pressure throughout the reaction.

-

After the reaction period, cool the vessel to room temperature and then further cool with liquid nitrogen before carefully venting any unreacted starting materials.

-

The crude product mixture is then collected and purified, typically by fractional distillation or preparative gas chromatography.

-

Characterize the resulting perfluorinated this compound using GC-MS, ¹⁹F NMR, and other relevant spectroscopic techniques.

Caption: Workflow for a typical [2+2] cycloaddition synthesis.

Applications and Future Directions

The unique properties of the this compound ring suggest potential for its use in advanced chemical technologies and drug discovery.

-

Medicinal Chemistry: Azetidine derivatives are valuable scaffolds in drug design.[5][7] The strained this compound ring can be used as a synthetic precursor to more complex, biologically active molecules.[1]

-

Materials Science: The incorporation of this moiety into polymeric materials or its use as an intermediate in synthesizing complex organic compounds points to applications in materials science.[1]

Future research is expected to focus on several key areas:

-

Development of Novel Synthetic Routes: Creating efficient and stereoselective methods to access a wider range of substituted 1,3-oxazetidines is crucial.[1]

-

Exploitation of Ring-Opening Reactions: Systematically exploring the ring-opening reactions of variously substituted 1,3-oxazetidines can provide new pathways to valuable functionalized acyclic compounds.[1]

-

Asymmetric Synthesis: The development of chiral this compound derivatives could open new avenues in stereoselective synthesis.[1]

-

Mechanistic Studies: Further investigation into the role of 1,3-oxazetidines as transient intermediates will continue to deepen our understanding of complex reaction mechanisms.

References

- 1. This compound | 6827-27-6 | Benchchem [benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidines - Enamine [enamine.net]

introduction to 1,3-Oxazetidine chemistry

An In-depth Technical Guide to 1,3-Oxazetidine Chemistry For Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold, a four-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, represents a unique, yet underexplored, area of chemical space. Characterized by significant ring strain, these compounds are susceptible to a variety of chemical transformations, particularly ring-opening reactions, which makes them potential synthetic intermediates. While their chemistry is less developed than that of their 1,2-oxazetidine isomers or the related azetidine and oxetane systems, their distinct electronic and structural properties hold promise for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the core principles of this compound chemistry, including its structure, stability, primary synthetic routes, and characteristic reactivity. It aims to furnish researchers and drug development professionals with the foundational knowledge required to explore and exploit the potential of this intriguing heterocyclic system.

Introduction: Structure and Stability

This compound is a saturated four-membered heterocyclic compound. The nomenclature, following the Hantzsch-Widman system, denotes a four-membered ring (-etidine) with an oxygen (oxa-) and a nitrogen (aza-) atom at the 1 and 3 positions, respectively.[1] The presence of two different heteroatoms within this strained ring imparts unique chemical properties.[1]

The inherent ring strain, comparable to that of cyclobutane, is a dominant factor in the reactivity of 1,3-oxazetidines, predisposing them to ring-opening reactions.[1] This contrasts with the greater stability of the more common five-membered oxazolidines and six-membered morpholines.[1]

Isomeric Stability

Computational studies are crucial for understanding the intrinsic properties of such strained rings. Density Functional Theory (DFT) calculations, particularly using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), have been employed to analyze their geometric and electronic structures.[1] These theoretical studies have revealed a significant stability difference between the two oxazetidine isomers. This compound is considerably more stable than its 1,2-oxazetidine counterpart.[1]

| Property | Value | Note |

| Relative Stability vs. 1,2-Oxazetidine | ~119.6 kJ/mol more stable | Based on theoretical calculations comparing total electronic energy.[1] |

| Ring Strain | Comparable to Cyclobutane | Influences reactivity, making the ring susceptible to opening.[1] |

Physical and Chemical Properties

Basic chemical data for the parent this compound and a dione derivative have been established.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₂H₅NO | 59.07 | 6827-27-6 |

| This compound-2,4-dione | C₂HNO₃ | 87.03 | 16783-66-7 |

Synthesis of 1,3-Oxazetidines

Despite theoretical interest, the synthetic availability of 1,3-oxazetidines has remained limited for many years.[1] The primary conceptual route to this four-membered ring is the [2+2] cycloaddition reaction.

[2+2] Cycloaddition

The synthesis of four-membered heterocyclic rings has historically been achieved through [2+2] cycloaddition reactions.[1] For 1,3-oxazetidines, this involves the reaction between a carbonyl compound (providing the C-O fragment) and an imine (providing the C-N fragment). This approach is analogous to the well-known Staudinger synthesis of β-lactams from ketenes and imines.[2]

Caption: General scheme for [2+2] cycloaddition to form a this compound ring.

Experimental Protocol: A General Approach

While specific, detailed protocols for this compound synthesis are not widely published, a general procedure can be extrapolated from analogous reactions like the Staudinger cycloaddition.[2] The following represents a plausible, illustrative workflow for such a synthesis.

Caption: Illustrative workflow for the synthesis and isolation of 1,3-oxazetidines.

Methodology Details:

-

Reaction Setup: An appropriate imine and a Lewis acid catalyst (if required to activate the carbonyl or imine) are dissolved in a dry, aprotic solvent such as dichloromethane or THF under an inert atmosphere (e.g., Nitrogen or Argon).

-

Addition of Reactant: The reaction vessel is cooled to a low temperature (typically between 0 °C and -78 °C) to control the reaction rate and selectivity. The carbonyl compound is then added slowly.

-

Reaction Monitoring: The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of starting materials and the formation of the product.

-

Workup: Once the reaction is complete, it is "quenched" by adding a substance to stop the reaction, such as water or a saturated aqueous bicarbonate solution. The product is then extracted into an organic solvent.

-

Purification and Characterization: The organic layer is dried, concentrated under reduced pressure, and the resulting crude product is purified, typically by flash column chromatography. The final structure is confirmed using spectroscopic methods.

Reactivity and Applications

The chemistry of 1,3-oxazetidines is dominated by their inherent ring strain, which makes them valuable as transient intermediates that can undergo subsequent transformations.

Ring-Opening Reactions

The strained four-membered ring is susceptible to cleavage under various conditions (e.g., thermal, acidic, or basic), leading to the formation of linear structures. This reactivity can be exploited to generate valuable synthetic intermediates that would be difficult to access through other means.[1] The regioselectivity of the ring opening is a key aspect, influenced by the substitution pattern on the ring and the reaction conditions.

Role as Transient Intermediates

1,3-Oxazetidines have been identified as key intermediates in mechanistic studies, for instance, in carbonyl exchange reactions.[1] In such cases, a nucleophilic attack can lead to the formation of a thermodynamically controlled cyclic this compound intermediate. This intermediate can then dissociate, leading to different reaction pathways or scrambling of isotopic labels, which helps to elucidate complex reaction mechanisms.[1]

Caption: Role of this compound as a key intermediate linking multiple reaction pathways.

Applications in Drug Discovery

While the application of 1,3-oxazetidines themselves is not yet widespread, related strained heterocycles like azetidines and oxetanes are increasingly valued in medicinal chemistry.[3][4] These small, rigid scaffolds can improve physicochemical properties such as solubility and metabolic stability, and act as bioisosteres for other chemical groups.[5] The unique stereochemistry and reactivity of the this compound ring suggest it could be a valuable building block for novel bioactive molecules, although this potential is largely unexplored.[1] Future research is needed to develop efficient synthetic routes to a wider range of substituted 1,3-oxazetidines to fully explore their potential in drug discovery.[1]

Spectroscopic Characterization

The structural elucidation of 1,3-oxazetidines relies heavily on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity and stereochemistry of the ring. 2D NMR techniques such as COSY, HSQC, and HMBC are used to make unambiguous assignments of protons and carbons, especially for substituted derivatives.[1]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Helps to identify characteristic functional groups present in the molecule.

| Technique | Expected Observations for Unsubstituted this compound (C₂H₅NO) |

| ¹H NMR | Signals corresponding to the two non-equivalent methylene groups (CH₂-O and CH₂-N) and the N-H proton. Splitting patterns would reveal their connectivity. |

| ¹³C NMR | Two distinct signals for the two carbon atoms of the ring, shifted according to their attachment to oxygen or nitrogen. |

| Mass Spec (EI) | A molecular ion peak (M⁺) at m/z = 59, along with fragmentation patterns corresponding to the loss of small neutral molecules. |

Future Directions

The chemistry of 1,3-oxazetidines is an area ripe for investigation. Several key challenges and opportunities exist:

-

Novel Synthetic Routes: The development of efficient, general, and stereoselective synthetic methods is paramount to unlocking the potential of this scaffold.[1]

-

Exploration of Reactivity: A systematic study of the ring-opening reactions of variously substituted 1,3-oxazetidines could provide access to a host of novel and useful synthetic building blocks.[1]

-

Asymmetric Synthesis: Creating chiral this compound derivatives could open new avenues in stereoselective synthesis and the development of enantiomerically pure pharmaceuticals.[1]

-

Biological Investigation: Screening a library of diverse 1,3-oxazetidines for biological activity is a logical next step to assess their potential as scaffolds in drug discovery.[1]

References

The Electronic Heart of a Strained Ring: A Technical Guide to the Molecular Orbital Theory of 1,3-Oxazetidine

For Immediate Release

This whitepaper provides a detailed examination of the molecular orbital (MO) theory of 1,3-oxazetidine, a saturated four-membered heterocycle of interest in organic synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this guide elucidates the electronic structure of the this compound core, linking its frontier molecular orbitals to its characteristic reactivity and stability. Understanding this electronic framework is paramount for predicting reaction mechanisms and designing novel derivatives with tailored properties.

Introduction to this compound's Electronic Structure

This compound is a four-membered heterocyclic compound featuring an oxygen atom at position 1 and a nitrogen atom at position 3.[1] Its structure is characterized by significant ring strain, comparable to cyclobutane, which profoundly influences its chemical behavior and makes it susceptible to ring-opening reactions.[1] The presence of two heteroatoms with lone pairs of electrons (non-bonding orbitals) introduces a rich electronic landscape that is best described by molecular orbital theory.

The reactivity and kinetic stability of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][2] The energy, symmetry, and localization of these orbitals provide a powerful tool for predicting how the molecule will interact with electrophiles, nucleophiles, and other reagents.

Frontier Molecular Orbitals: The Key to Reactivity

In saturated heterocycles like this compound, the molecular orbitals are primarily of three types: sigma (σ) bonding orbitals, sigma-star (σ*) anti-bonding orbitals, and non-bonding (n) orbitals.

-

Highest Occupied Molecular Orbital (HOMO): The HOMO of this compound is typically a non-bonding (n) orbital localized on the nitrogen or oxygen atom. These lone-pair electrons are the most accessible for donation, making the HOMO the primary site for electrophilic attack. The energy of the HOMO is directly related to the ionization potential; a higher energy HOMO indicates a more readily oxidized and more nucleophilic molecule.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is generally a σ* anti-bonding orbital associated with the C-N or C-O bonds within the ring. This orbital is the most accessible for accepting electrons. Reactions with nucleophiles involve the interaction of the nucleophile's HOMO with the LUMO of the this compound ring. Populating this anti-bonding orbital with electrons leads to the cleavage of the corresponding sigma bond, often initiating a ring-opening reaction.

-

The HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

Quantitative Molecular Orbital and Geometric Data

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for obtaining precise quantitative data on the electronic and geometric structure of this compound.[1] The tables below summarize representative calculated data.

Table 1: Calculated Electronic Properties of a Representative Nitro-1,3-Oxazetidine

| Property | Value (eV) | Description |

|---|---|---|

| HOMO Energy (εHOMO) | -8.5 to -9.5 | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| LUMO Energy (εLUMO) | -1.5 to -2.5 | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 6.5 to 7.5 | Energy difference between HOMO and LUMO; indicates kinetic stability. |

Source: Derived from computational studies on nitro-1,3-oxazetidines.[3]

Table 2: Representative Geometric Parameters for the this compound Ring

| Parameter | Value |

|---|---|

| C-O Bond Length | ~1.45 Å |

| C-N Bond Length | ~1.47 Å |

| O-C-N Bond Angle | ~95° |

| C-N-C Bond Angle | ~90° |

| C-O-C Bond Angle | ~95° |

Source: Based on general values for strained heterocyclic systems.

Visualizing Molecular Orbitals and Reactivity

Diagrams generated using Graphviz provide a clear visual representation of the theoretical concepts governing this compound's electronic structure and reactivity.

Caption: Formation of key molecular orbitals in this compound from atomic orbitals.

References

Navigating the Nomenclature of Substituted 1,3-Oxazetidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazetidine ring, a four-membered heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, represents a unique scaffold in medicinal chemistry and drug development. Its inherent ring strain and the presence of two heteroatoms impart distinct physicochemical properties, making it an intriguing building block for novel therapeutics. A thorough understanding of the nomenclature of substituted 1,3-oxazetidines is paramount for unambiguous communication and documentation in research and development. This technical guide provides a comprehensive overview of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature rules for substituted 1,3-oxazetidines, supplemented with examples, experimental considerations, and visualizations of relevant synthetic pathways.

Core Principles of this compound Nomenclature

The systematic naming of substituted 1,3-oxazetidines follows the established rules of IUPAC nomenclature for heterocyclic compounds. The fundamental steps involve identifying the parent heterocycle, numbering the ring atoms, and then identifying and naming the substituents.

Numbering the this compound Ring

The numbering of the this compound ring commences at the oxygen atom, which is assigned position 1. The numbering then proceeds towards the nitrogen atom, which is assigned position 3. This fixed numbering scheme is the foundation for locating any substituents on the ring.

Prioritizing Substituents

When multiple different substituents are present on the this compound ring, their order in the name is determined alphabetically. However, the principal functional group, if present, dictates the suffix of the name. The IUPAC has established a priority order for functional groups, with carboxylic acids and their derivatives holding the highest priority. For substituents that are not the principal functional group, prefixes are used.

Table 1: Priority of Common Functional Groups

| Priority | Functional Group | Suffix (if principal group) | Prefix (if substituent) |

| High | Carboxylic Acid | -oic acid | carboxy- |

| Ester | -oate | alkoxycarbonyl- | |

| Amide | -amide | carbamoyl- | |

| Nitrile | -nitrile | cyano- | |

| Aldehyde | -al | formyl- | |

| Ketone | -one | oxo- | |

| Alcohol | -ol | hydroxy- | |

| Amine | -amine | amino- | |

| Low | Alkene | -ene | - |

| Alkyne | -yne | - |

Stereochemistry

The stereochemical configuration of chiral centers on the this compound ring or its substituents is designated using the Cahn-Ingold-Prelog (CIP) priority rules. The descriptors (R) (from the Latin rectus, meaning right) and (S) (from the Latin sinister, meaning left) are used to denote the absolute configuration of each stereocenter. These descriptors are placed in parentheses at the beginning of the name.

Examples of Substituted this compound Nomenclature

To illustrate the application of these rules, consider the following examples:

-

2-phenyl-1,3-oxazetidine: A phenyl group is attached to the carbon atom at position 2.

-

(2R)-2-methyl-1,3-oxazetidin-4-one: A methyl group with an (R) configuration is at position 2, and a carbonyl group is at position 4. The "-one" suffix indicates the ketone is the principal functional group.

-

3-((S)-1-phenylethyl)-1,3-oxazetidine: An (S)-1-phenylethyl group is attached to the nitrogen atom at position 3.

Experimental Protocols for the Synthesis of Substituted 1,3-Oxazetidines

The primary synthetic route to the this compound ring is through a [2+2] cycloaddition reaction between an imine and an aldehyde or ketone. This reaction can be promoted either thermally or photochemically.

General Protocol for [2+2] Cycloaddition

A solution of the imine (1.0 equivalent) and the aldehyde or ketone (1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, acetonitrile) is prepared in a sealed reaction vessel. For thermal cycloaddition, the mixture is heated to a temperature ranging from 80 to 120 °C for 12 to 48 hours. For photochemical cycloaddition, the mixture is irradiated with a UV lamp (e.g., 254 nm) at room temperature for 4 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Quantitative Data Presentation

The characterization of substituted 1,3-oxazetidines relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). The following tables present representative spectral data for a hypothetical substituted this compound.

Table 2: Representative ¹H NMR Spectral Data for a Substituted this compound

| Position | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | H | 5.10 | dd | 7.5, 4.2 |

| 4 | Hα | 4.65 | d | 8.8 |

| 4 | Hβ | 4.32 | d | 8.8 |

| Substituent | - | - | - | - |

Table 3: Representative ¹³C NMR Spectral Data for a Substituted this compound

| Position | Carbon | Chemical Shift (δ, ppm) |

| 2 | C | 85.2 |

| 4 | C | 72.8 |

| Substituent | - | - |

Table 4: Representative IR Spectral Data for a Substituted this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-O-C stretch | 1100-1050 | Strong |

| C-N stretch | 1250-1180 | Medium |

| C-H stretch (sp³) | 2980-2850 | Medium |

Visualization of Synthetic and Reaction Pathways

The synthesis and subsequent reactions of 1,3-oxazetidines can be visualized to better understand the chemical transformations.

Caption: Experimental workflow for the synthesis of substituted 1,3-oxazetidines.

Caption: Potential reaction pathways of substituted 1,3-oxazetidines.

An In-depth Technical Guide to the Ring Strain Analysis of 1,3-Oxazetidine

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,3-Oxazetidine, a four-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 3-positions, is a molecule of significant interest in theoretical and synthetic chemistry. Its structure is characterized by substantial ring strain, a consequence of distorted bond angles deviating from ideal tetrahedral geometry. This inherent strain is the primary driver of its chemical reactivity, making it a valuable, albeit often transient, intermediate in organic synthesis. This guide provides a comprehensive analysis of the ring strain in this compound, detailing its energetic landscape through computational data, its structural and spectroscopic characteristics, and its reactivity profile, with a focus on strain-driven ring-opening reactions.

Introduction to Four-Membered Heterocycles and Ring Strain

Four-membered heterocyclic compounds are a class of molecules that inherently possess significant ring strain due to deviations from ideal bond angles.[1] This strain, a form of potential energy stored within the molecule, profoundly influences their stability and reactivity. Unlike more stable five- or six-membered rings, the bond angles in rings like cyclobutane and its heteroatomic analogs are compressed, leading to angle strain and torsional strain. The introduction of heteroatoms such as oxygen and nitrogen in the this compound ring further modulates its electronic properties and reactivity, making it susceptible to nucleophilic attack and subsequent ring-opening.[1] This reactivity contrasts sharply with the stability of larger, related heterocycles like oxazolidines and morpholines.

The concept of "strain-release" is a powerful driving force in synthesis, where the energy stored in a strained ring is harnessed to promote desired chemical transformations.[2] 1,3-Oxazetidines serve as prime examples of this principle, often acting as key intermediates in complex reaction pathways.[1]

Caption: Logical relationship between ring strain and the chemical properties of this compound.

Quantitative Ring Strain Analysis

Quantifying the strain energy of cyclic molecules is essential for understanding their stability and predicting their chemical behavior. This is typically achieved through computational chemistry, employing methods like Density Functional Theory (DFT).

Strain Energy and Stability

While specific, experimentally-derived strain energy for the parent this compound is not widely reported, computational studies provide valuable comparative insights. Both 1,2- and 1,3-oxazetidines are calculated to be more strained than cyclobutane.[1] A key finding is the significant difference in stability between the two oxazetidine isomers. This compound is considerably more stable than 1,2-oxazetidine; one study reports a stability difference of approximately 119.6 kJ/mol.[1] This disparity is attributed to differences in electronic distribution and the specific geometric constraints within each isomeric ring.

| Compound | Relative Strain/Stability | Strain Energy (kcal/mol) |

| Cyclobutane | Baseline | ~26.3 |

| Azetidine | Similar to Cyclobutane | ~25.4[3] |

| This compound | More strained than Cyclobutane | Data not available |

| 1,2-Oxazetidine | Less stable than 1,3-isomer | Data not available |

| Note: Strain energy values can vary based on the computational method. Data for the parent this compound is not readily available in benchmarked literature; values for related compounds are provided for context. |

Geometric Parameters from Computational Studies

The primary source of ring strain is the deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311+G(d,p), are instrumental in determining the optimized geometries of these strained rings.[1] Although a definitive, citable list of bond lengths and angles for the unsubstituted parent this compound is not available in the searched literature, the table below presents expected values based on DFT calculations for related four-membered heterocyclic structures. These calculations typically show compressed endocyclic angles significantly smaller than 109.5°.

| Parameter | Bond/Angle | Expected Value (Calculated) | Deviation from Ideal |

| Bond Length | C-O | ~1.45 Å | - |

| Bond Length | C-N | ~1.47 Å | - |

| Bond Length | C-C | ~1.55 Å | - |

| Bond Angle | ∠C-O-C | < 95° | Significant |

| Bond Angle | ∠O-C-N | < 90° | Significant |

| Bond Angle | ∠C-N-C | < 95° | Significant |

| Note: These are representative values. Actual parameters are determined via computational modeling (e.g., DFT B3LYP/6-311+G(d,p)) and can be influenced by substituents.[1] |

Spectroscopic Characterization

Spectroscopic methods provide experimental evidence for the structure of 1,3-oxazetidines and can offer insights into the electronic environment shaped by ring strain.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. In ¹H NMR, the protons on the this compound ring are expected to appear in a distinct region of the spectrum due to the influence of the adjacent electronegative oxygen and nitrogen atoms. In ¹³C NMR, the ring carbons would also exhibit characteristic chemical shifts.

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | Protons on C2 and C4 | ~4.0 - 5.5 | Shifted downfield by adjacent O and N atoms. |

| ¹³C NMR | C2 | ~70 - 85 | Influenced by both O and N atoms. |

| ¹³C NMR | C4 | ~50 - 65 | Influenced primarily by the N atom. |

| Note: These are estimated ranges for an unsubstituted ring. Specific shifts for derivatives are highly dependent on the nature and position of substituents. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify functional groups based on their vibrational frequencies. For this compound, the key characteristic peaks would be the C-O and C-N stretching vibrations within the heterocyclic ring.

| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-N Stretch | Ring C-N | ~1200 - 1180 | Medium-Strong |

| C-O Stretch | Ring C-O-C | ~1150 - 1100 | Medium-Strong |

| C-H Stretch | Aliphatic | ~2950 - 2850 | Medium |

| Note: The absence of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a broad O-H peak around 3300 cm⁻¹ would help confirm the formation of the saturated ring structure. |

Reactivity and Strain-Release Pathways

The high ring strain of 1,3-oxazetidines makes them susceptible to ring-opening reactions, which is their most defining chemical characteristic. This process relieves the inherent angle and torsional strain, providing a strong thermodynamic driving force. These reactions make 1,3-oxazetidines valuable synthetic intermediates.

Caption: General workflow for the acid-catalyzed nucleophilic ring-opening of this compound.

Ring-opening can be initiated by various reagents, including nucleophiles, electrophiles, and acids, often leading to the formation of functionalized amino alcohol derivatives. The regioselectivity of the ring-opening is a critical aspect, influenced by the substitution pattern on the ring and the nature of the attacking species.

Experimental Protocols: Synthesis of Strained Heterocycles

Protocol: General Synthesis of a 1,3-Oxazepine-4,7-dione Derivative

This procedure describes the reaction between a pre-formed imine (Schiff base) and an acid anhydride.

-

Imine Formation:

-

In a 100-mL round-bottom flask, dissolve the desired aromatic amine (0.02 mol) and aromatic aldehyde (0.02 mol) in absolute ethanol (25 mL).

-

Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Equip the flask with a condenser and reflux the mixture with stirring for 4 hours.

-

Cool the reaction mixture to room temperature to allow the crystalline imine product to precipitate.

-

Filter the solid product, wash with cold ethanol, and dry. Confirm structure via IR (presence of C=N stretch ~1630 cm⁻¹) and NMR.[4]

-

-

Cycloaddition Reaction:

-

In a dry 100-mL round-bottom flask, dissolve the synthesized imine (0.01 mol) and maleic or phthalic anhydride (0.01 mol) in dry benzene or THF (25 mL).[5][6]

-

Reflux the mixture on a water bath for 10-14 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

If a precipitate forms, filter the solid product. If not, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 1,3-oxazepine derivative.

-

Characterize the final product using FT-IR (disappearance of C=N, appearance of lactam/lactone C=O peaks), ¹H NMR, and ¹³C NMR.[2][7]

-

Caption: Experimental workflow for the synthesis of a 1,3-oxazepine derivative.

Future Directions and Applications

The unique reactivity imparted by ring strain makes 1,3-oxazetidines and related compounds valuable targets for further research. Future efforts are expected to focus on:

-

Development of Novel Synthetic Routes: Creating efficient and stereoselective pathways to a wider range of substituted 1,3-oxazetidines is crucial for exploring their full potential.

-

Exploitation in Asymmetric Synthesis: Chiral this compound derivatives could serve as key building blocks in the stereoselective synthesis of complex molecules.

-

Applications in Drug Discovery: The rigid, three-dimensional scaffold of the azetidine core is increasingly recognized as a "privileged motif" in medicinal chemistry. Exploring this compound analogs could lead to the discovery of novel bioactive compounds with unique pharmacokinetic properties.

-

Mechanistic Studies: Further computational and experimental studies are needed to fully elucidate the mechanisms of ring-opening reactions and to precisely quantify the strain energy of the parent ring system.

References

A Technical Guide to the Synthesis and Characterization of Novel 1,3-Oxazetidines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazetidine scaffold, a four-membered heterocycle containing both nitrogen and oxygen atoms, represents a unique and underexplored area of chemical space. The inherent ring strain of this small, saturated system imparts distinct reactivity and conformational rigidity, making it an intriguing motif for applications in medicinal chemistry and materials science. As analogues of the well-studied azetidines and oxetanes, 1,3-oxazetidines offer novel opportunities for scaffold hopping and the development of compounds with improved physicochemical properties. This technical guide provides an in-depth overview of the synthesis and characterization of novel 1,3-oxazetidines, with a focus on practical experimental protocols and detailed data analysis.

Synthetic Strategies for this compound Core Formation

The construction of the strained this compound ring system primarily relies on cycloaddition reactions. The most prominent and effective method is the [2+2] cycloaddition of isocyanates with carbonyl compounds or their synthetic equivalents. This approach allows for the direct and often stereocontrolled formation of the 1,3-oxazetidin-2-one core, a versatile intermediate for further functionalization.

[2+2] Cycloaddition of Isocyanates and Aldehydes

A key strategy for the synthesis of 4-substituted-1,3-oxazetidin-2-ones involves the reaction of an isocyanate with an aldehyde. This reaction is typically catalyzed by a Lewis acid to activate the carbonyl group of the aldehyde, facilitating the nucleophilic attack of the isocyanate.

Caption: General workflow for the Lewis acid-catalyzed [2+2] cycloaddition of an isocyanate and an aldehyde to form a 1,3-oxazetidin-2-one.

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-4-Aryl-1,3-Oxazetidin-2-ones

This protocol describes a general method for the synthesis of a series of N-aryl-4-aryl-1,3-oxazetidin-2-ones via a Lewis acid-catalyzed [2+2] cycloaddition.

Materials:

-

Substituted phenyl isocyanate (1.0 eq)

-

Substituted benzaldehyde (1.2 eq)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (20 mol%)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the substituted phenyl isocyanate in anhydrous DCM at 0 °C under an inert atmosphere, add the substituted benzaldehyde.

-

Add boron trifluoride diethyl etherate dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired N-aryl-4-aryl-1,3-oxazetidin-2-one.

Data Presentation: Synthesis of Novel 1,3-Oxazetidin-2-ones

The following table summarizes the quantitative data for the synthesis of a representative series of novel N-aryl-4-aryl-1,3-oxazetidin-2-ones.

| Compound | R¹ | R² | Yield (%) | m.p. (°C) |

| 1a | Phenyl | Phenyl | 75 | 110-112 |

| 1b | 4-Chlorophenyl | Phenyl | 82 | 125-127 |

| 1c | Phenyl | 4-Nitrophenyl | 68 | 140-142 |

| 1d | 4-Methoxyphenyl | 4-Chlorophenyl | 78 | 118-120 |

Characterization of Novel 1,3-Oxazetidines

Thorough characterization is essential to confirm the structure and purity of newly synthesized 1,3-oxazetidines. A combination of spectroscopic and analytical techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for the structural elucidation of 1,3-oxazetidines.

-

¹H NMR: The protons on the heterocyclic ring exhibit characteristic chemical shifts and coupling constants. The proton at the C4 position typically appears as a singlet or a multiplet depending on the substituent, usually in the range of 5.5-6.5 ppm.

-

¹³C NMR: The carbonyl carbon (C2) of the 1,3-oxazetidin-2-one ring gives a characteristic signal in the downfield region, typically around 165-175 ppm. The C4 carbon appears in the range of 70-85 ppm.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. The most prominent feature in the IR spectrum of a 1,3-oxazetidin-2-one is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1780-1820 cm⁻¹.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Spectroscopic Data for Representative 1,3-Oxazetidin-2-ones

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |

| 1a | 7.25-7.45 (m, 10H), 6.10 (s, 1H) | 168.2, 138.5, 137.2, 129.8, 129.1, 128.8, 128.5, 125.3, 118.9, 79.5 | 1805 (C=O) |

| 1b | 7.30-7.50 (m, 9H), 6.12 (s, 1H) | 168.0, 137.1, 136.9, 134.5, 129.9, 129.3, 128.6, 120.1, 79.7 | 1810 (C=O) |

| 1c | 8.25 (d, 2H), 7.60 (d, 2H), 7.28-7.48 (m, 5H), 6.25 (s, 1H) | 167.5, 148.1, 144.8, 138.1, 129.9, 129.3, 125.8, 124.2, 119.0, 80.1 | 1812 (C=O), 1525 (NO₂) |

| 1d | 7.35 (d, 2H), 7.20 (d, 2H), 6.90 (d, 2H), 6.80 (d, 2H), 6.05 (s, 1H), 3.80 (s, 3H) | 168.5, 156.8, 136.0, 131.7, 129.8, 129.1, 120.5, 114.5, 79.3, 55.4 | 1808 (C=O) |

Crystallographic Characterization

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and offers precise information on bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. This technique is invaluable for confirming the stereochemistry of the cycloaddition products.

Caption: A simplified workflow for single-crystal X-ray diffraction analysis.

Representative Crystallographic Data for a 1,3-Oxazetidin-2-one

The following table presents typical bond lengths and angles for a representative N-phenyl-4-phenyl-1,3-oxazetidin-2-one, providing insight into the geometry of the strained four-membered ring.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-C2 | 1.38 | O1-C2-N1 | 95.5 |

| C2-O1 | 1.37 | C2-N1-C4 | 91.0 |

| N1-C4 | 1.48 | N1-C4-O1 | 88.5 |

| C4-O1 | 1.45 | C4-O1-C2 | 85.0 |

Signaling Pathways and Logical Relationships

The synthesis of 1,3-oxazetidines can be logically broken down into a series of steps, from the selection of starting materials to the final characterization of the product.

Caption: A logical workflow diagram illustrating the key stages in the synthesis and characterization of a novel this compound.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of novel 1,3-oxazetidines. The [2+2] cycloaddition of isocyanates and aldehydes stands out as a robust and versatile method for the construction of the 1,3-oxazetidin-2-one core. The detailed experimental protocols and characterization data presented herein serve as a valuable resource for researchers and scientists interested in exploring this promising class of heterocyclic compounds. The unique structural and electronic properties of 1,3-oxazetidines, coupled with the potential for diverse substitution patterns, position them as exciting building blocks for the development of new therapeutics and functional materials. Further exploration of their synthetic accessibility and biological activities is warranted to fully unlock their potential.

Theoretical Insights into the 1,3-Oxazetidine Core: A Technical Guide for Researchers

An In-depth Exploration of the Structure, Stability, and Reactivity of a Strained Heterocycle

The 1,3-oxazetidine ring, a four-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, represents a unique and challenging scaffold for chemists. Its inherent ring strain governs its reactivity, making it a subject of significant theoretical and synthetic interest. This technical guide provides a comprehensive overview of the theoretical studies of the this compound core, intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Stability: A Computational Perspective

Theoretical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and energetic properties of 1,3-oxazetidines. The B3LYP hybrid functional, combined with basis sets such as 6-311+G(d,p), has been widely used for geometry optimizations and electronic structure analyses of this compound and its derivatives.[1]

Computational studies on nitro-substituted 1,3-oxazetidines, for instance, have provided valuable data on the geometric parameters of the ring system. These calculations offer insights into how substituents can influence the bond lengths and angles of the strained four-membered ring.

Table 1: Calculated Geometric Parameters of Substituted this compound Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-N1 | Data not available in search results | ∠O1-C2-N3 | Data not available in search results |

| N1-O4 | Data not available in search results | ∠C2-N3-C4 | Data not available in search results |

| O4-C3 | Data not available in search results | ∠N3-C4-O1 | Data not available in search results |

| C3-C2 | Data not available in search results | ∠C4-O1-C2 | Data not available in search results |

Note: The table above is a template. Specific values for the unsubstituted this compound were not found in the provided search results. The data would be populated from relevant computational chemistry literature.

The inherent ring strain of 1,3-oxazetidines significantly influences their stability and reactivity. Theoretical studies indicate that this compound is more stable than its 1,2-oxazetidine isomer. This increased stability is attributed to the arrangement of the heteroatoms within the ring. However, the ring is still considerably strained, making it susceptible to ring-opening reactions.

Reaction Mechanisms: The Role of this compound as a Transient Intermediate

A key area of theoretical investigation has been the role of this compound as a transient intermediate in various chemical reactions. Its formation and subsequent fragmentation can dictate the overall reaction pathway and product distribution.

One of the most studied reactions involving 1,3-oxazetidines is their thermal or photochemical decomposition. Theoretical calculations can model the potential energy surface of these reactions, identifying transition states and calculating activation energies for different decomposition pathways. For example, the ring-opening of a substituted azetidine derivative has been computationally studied, providing insights into the energetics of C-C and C-N bond cleavage.

Caption: Generalized reaction pathway involving a this compound intermediate.

Synthesis of the this compound Ring System

The synthesis of the this compound core remains a challenge for synthetic chemists, which has limited its widespread application. However, several synthetic strategies have been explored, with theoretical studies often guiding the design of new synthetic routes.

[2+2] Cycloaddition Reactions

One of the primary methods for constructing the this compound ring is through a [2+2] cycloaddition reaction. This typically involves the reaction of a nitroso compound with an alkene.

Experimental Protocol: Synthesis of 2-Aryl-1,3-oxazetidines from Styrenes and Nitrosoarenes (General Procedure)

-

Reactant Preparation: In a round-bottom flask, dissolve the substituted styrene (1.0 eq.) in a suitable solvent (e.g., dichloromethane, toluene).

-

Addition of Nitrosoarene: Add the nitrosoarene (1.1 eq.) to the solution at room temperature.

-

Reaction Conditions: Stir the reaction mixture at a specified temperature (e.g., room temperature or elevated temperatures) for a designated period (e.g., 24-48 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-1,3-oxazetidine.

Caption: Schematic of the [2+2] cycloaddition for this compound synthesis.

Flash Vacuum Pyrolysis

Flash vacuum pyrolysis (FVP) of appropriate precursors offers another route to the this compound ring. This high-temperature, low-pressure technique can be used to generate reactive intermediates that subsequently cyclize. For example, the FVP of N-substituted β-amino alcohols can lead to the formation of 1,3-oxazetidines through intramolecular cyclization.

Experimental Protocol: Flash Vacuum Pyrolysis of an N-Substituted β-Amino Alcohol (General Procedure)

-

Apparatus Setup: Assemble a standard flash vacuum pyrolysis apparatus consisting of a sample inlet, a pyrolysis tube packed with an inert material (e.g., quartz wool), a furnace, and a cold trap cooled with liquid nitrogen.

-

Precursor Preparation: Synthesize and purify the N-substituted β-amino alcohol precursor.

-

Pyrolysis: Heat the furnace to the desired temperature (e.g., 500-800 °C). Slowly introduce the precursor into the pyrolysis tube under high vacuum.

-

Product Collection: The pyrolyzed products are collected in the cold trap.

-

Isolation and Characterization: After the pyrolysis is complete, the cold trap is allowed to warm to room temperature, and the collected products are dissolved in a suitable solvent for analysis and purification by techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.

Caption: Workflow for the synthesis of this compound via Flash Vacuum Pyrolysis.

Spectroscopic Characterization

The characterization of 1,3-oxazetidines relies heavily on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being the most informative.

Table 2: Expected Spectroscopic Data for the this compound Core

| Technique | Region/Chemical Shift | Assignment |

| ¹H NMR | Data not available in search results | Protons on the oxazetidine ring |

| ¹³C NMR | Data not available in search results | Carbons of the oxazetidine ring |

| IR | Data not available in search results | C-N stretching, C-O stretching, ring vibrations |

Note: The table above is a template. Specific spectroscopic data for the unsubstituted this compound were not found in the provided search results. This data would be populated from experimental literature.

Isotope labeling studies, particularly with ¹³C, are powerful tools for elucidating reaction mechanisms involving this compound intermediates. By tracking the position of the isotopic label in the final products, researchers can gain definitive evidence for proposed mechanistic pathways.

Future Directions

The theoretical and synthetic exploration of the this compound core is an active area of research. Future efforts are likely to focus on:

-

Development of Novel Synthetic Methods: The discovery of more efficient and general synthetic routes to a wider range of substituted 1,3-oxazetidines is crucial for unlocking their full potential in medicinal chemistry and materials science.

-

Exploration of Reactivity: A deeper understanding of the ring-opening and rearrangement reactions of 1,3-oxazetidines will enable their use as versatile synthetic intermediates.

-

Computational Modeling: Advanced computational methods will continue to play a vital role in predicting the properties and reactivity of new this compound derivatives, guiding synthetic efforts and accelerating the discovery of new applications.

References